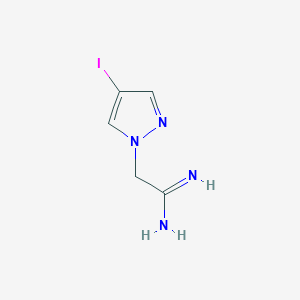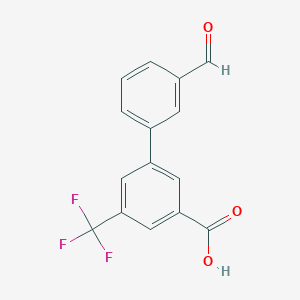
Buphedrone-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Buphedrone-d3 Hydrochloride is a synthetic cathinone and stimulant. It is a deuterated analog of Buphedrone, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used as a stable-labeled internal standard for quantitation of Buphedrone Ephedrine Metabolite levels in various matrices by liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) for applications in clinical toxicology, forensic analysis, and urine drug testing .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Buphedrone-d3 Hydrochloride involves the incorporation of deuterium atoms into the Buphedrone molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ephedrine or pseudoephedrine.
Deuteration: The precursor undergoes deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents or solvents.
Ketone Formation: The deuterated precursor is then oxidized to form the corresponding ketone.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ketone with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of the precursor are deuterated using deuterated reagents.
Oxidation and Purification: The deuterated precursor is oxidized, and the resulting ketone is purified using techniques such as recrystallization or chromatography.
Hydrochloride Salt Formation: The purified ketone is reacted with hydrochloric acid to form the hydrochloride salt, which is then dried and packaged for distribution.
化学反応の分析
Types of Reactions
Buphedrone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group back to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Buphedrone-d3 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantitation of Buphedrone and its metabolites.
Biology: Studied for its effects on biological systems, including its neurotoxic and hepatotoxic effects.
Medicine: Investigated for its potential therapeutic applications and its role in drug metabolism studies.
Industry: Used in forensic analysis and toxicology for the detection of Buphedrone in biological samples
作用機序
Buphedrone-d3 Hydrochloride exerts its effects by interacting with the central nervous system. It primarily acts as a stimulant by increasing the levels of monoamines (dopamine, norepinephrine, and serotonin) in the brain. This is achieved through the inhibition of monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters. The compound also induces oxidative stress, disrupts mitochondrial homeostasis, and triggers apoptotic and necrotic pathways .
類似化合物との比較
Similar Compounds
Buphedrone: The non-deuterated analog of Buphedrone-d3 Hydrochloride.
Methamphetamine: Shares structural similarities but differs by the presence of a β-ketone group in Buphedrone.
Cathinone: A naturally occurring compound related to Buphedrone.
N-Ethylhexedrone: Another synthetic cathinone with different neurotoxic effects
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and make it suitable as an internal standard in analytical applications. Its deuterated nature allows for precise quantitation and differentiation from non-deuterated analogs in complex biological matrices .
特性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
216.72 g/mol |
IUPAC名 |
1-phenyl-2-(trideuteriomethylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10,12H,3H2,1-2H3;1H/i2D3; |
InChIキー |
WJQBARDMJLAIJX-MUTAZJQDSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC(CC)C(=O)C1=CC=CC=C1.Cl |
正規SMILES |
CCC(C(=O)C1=CC=CC=C1)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)
![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)




![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)

![(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15294511.png)
![6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid](/img/structure/B15294513.png)
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-methyloxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15294535.png)

![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)
